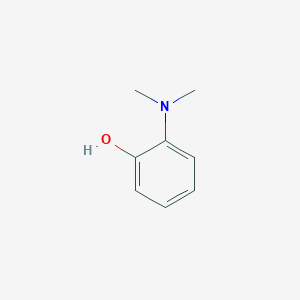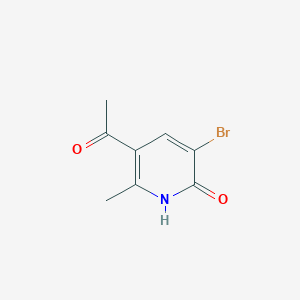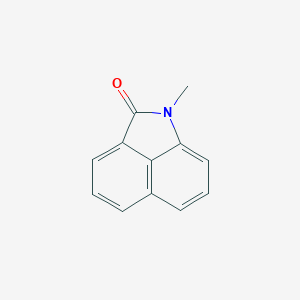
Benz(cd)indol-2(1H)-one, 1-methyl-
Overview
Description
Benz(cd)indol-2(1H)-one, 1-methyl-, also known as harmane, is a naturally occurring alkaloid that belongs to the beta-carboline family. It is found in various plant and animal sources, including tobacco smoke, fermented foods, and human brain tissues. Harmane has been the subject of extensive scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
The mechanism of action of Benz(cd)indol-2(1H)-one, 1-methyl- is not fully understood, but it is believed to act on various cellular targets, including DNA, enzymes, and receptors. Harmane has been shown to intercalate into DNA and to inhibit topoisomerase activity, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the metabolism of neurotransmitters and the breakdown of acetylcholine, respectively. Harmane has also been shown to interact with various receptors, including GABA, NMDA, and sigma receptors.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects. It has been found to have antioxidant activity and to protect against oxidative stress. Harmane has also been shown to modulate the immune system and to have anti-inflammatory effects. Additionally, Benz(cd)indol-2(1H)-one, 1-methyl- has been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
Harmane has several advantages for lab experiments, including its low cost, availability, and stability. It is also relatively easy to synthesize and purify. However, Benz(cd)indol-2(1H)-one, 1-methyl- has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Benz(cd)indol-2(1H)-one, 1-methyl-. One area of research is the development of Benz(cd)indol-2(1H)-one, 1-methyl--based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Another area of research is the investigation of the mechanism of action of Benz(cd)indol-2(1H)-one, 1-methyl- and its cellular targets. Additionally, further research is needed to determine the potential toxicity and side effects of Benz(cd)indol-2(1H)-one, 1-methyl- at different concentrations and in different cell types.
Scientific Research Applications
Harmane has been the subject of extensive scientific research due to its potential biological and pharmacological activities. It has been shown to have antioxidant, antimicrobial, antiviral, and anticancer properties. Harmane has also been found to have neuroprotective effects and to inhibit monoamine oxidase activity, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, Benz(cd)indol-2(1H)-one, 1-methyl- has been shown to modulate the immune system and to have anti-inflammatory effects.
properties
CAS RN |
1710-20-9 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C12H9NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3 |
InChI Key |
SQEZXFSADTVEQB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Other CAS RN |
1710-20-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

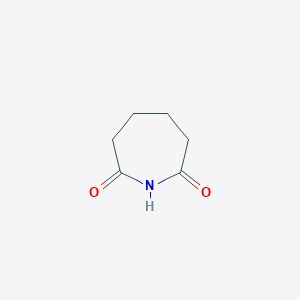

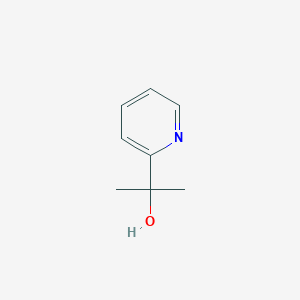

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)
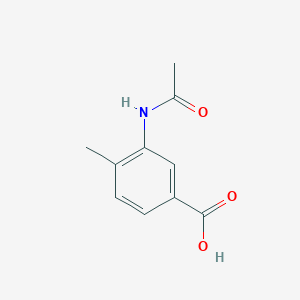

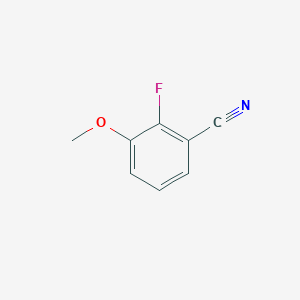
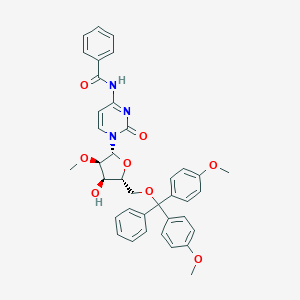


![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
